2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
Historical Evolution of Benzothiazepine Chemistry
Benzothiazepines emerged as a pharmacologically significant class of heterocyclic compounds following the serendipitous discovery of benzodiazepines in the 1950s. While early research focused on their anxiolytic properties, the identification of diltiazem—a 1,5-benzothiazepine derivative—as a calcium channel blocker in the 1960s marked a pivotal shift toward cardiovascular applications. The structural flexibility of the benzothiazepine core, characterized by a fused benzene ring and seven-membered thiazepine ring, enabled systematic modifications to optimize bioactivity. By the 1980s, synthetic efforts expanded to include 1,4-benzothiazepines, which exhibited diverse pharmacological profiles, from antimicrobial to antitumor activities.
Classification and Nomenclature of 1,4- and 1,5-Benzothiazepine Derivatives
Benzothiazepines are classified based on the position of the sulfur and nitrogen atoms within the thiazepine ring:
- 1,4-Benzothiazepines : Feature sulfur at position 1 and nitrogen at position 4. Example: 2,3-dihydrobenzo[b]thiazepin-4(5H)-one derivatives.
- 1,5-Benzothiazepines : Sulfur at position 1 and nitrogen at position 5. Example: Diltiazem, a clinically used antianginal agent.
Nomenclature follows IUPAC rules, with substituents numbered according to their position on the fused ring system. For instance, in 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b]thiazepin-4(5H)-one, the "2,3-dihydro" designation indicates partial saturation at positions 2 and 3, while the "4(5H)-one" specifies a ketone group at position 4.
Significance of the 2,3-Dihydrobenzo[b]Thiazepin-4(5H)-one Framework
The 2,3-dihydrobenzo[b]thiazepin-4(5H)-one scaffold combines a partially saturated thiazepine ring with a ketone group, enhancing structural rigidity and electronic diversity. This framework improves binding affinity to biological targets, as seen in derivatives exhibiting tyrosinase inhibition (IC~50~ values ≤1.21 μM). The ketone moiety facilitates hydrogen bonding, while the sulfur atom contributes to lipophilicity, critical for membrane penetration.
Research Progress on Dimethoxyphenyl-Substituted Benzothiazepines
Dimethoxyphenyl substitutions, particularly at the 3,4-positions, enhance electronic interactions with enzymatic targets. For example:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl) derivative | Tyrosinase inhibition (IC~50~ = 1.01 μM) | |
| 7’-Substituted 1,4-benzothiazepine | Antidiabetic activity (comparable to metformin) |
The methoxy groups donate electron density to the aromatic ring, stabilizing charge-transfer complexes with target proteins.
Current Research Status of Nitrobenzyl-Substituted Benzothiazepines
Nitrobenzyl groups introduce strong electron-withdrawing effects, modulating redox properties and enhancing interactions with hydrophobic binding pockets. Recent studies highlight:
- 4-Nitrobenzyl derivatives : Exhibit mixed-type inhibition of tyrosinase (K~i~ = 1.01 μM) due to nitro group coordination with copper ions in the enzyme’s active site.
- Structure-Activity Relationship (SAR) : Nitro substitution at the para position maximizes steric complementarity with target proteins, as observed in calcium channel blockers.
Research Objectives and Scientific Rationale
The integration of 3,4-dimethoxyphenyl and 4-nitrobenzyl moieties in 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b]thiazepin-4(5H)-one aims to synergize electronic and steric effects for enhanced pharmacological activity. This design strategy leverages:
- Electron-donating methoxy groups to stabilize ligand-receptor complexes.
- Electron-withdrawing nitro groups to improve binding affinity via dipole interactions.
- Rigid 2,3-dihydro framework to reduce conformational entropy loss upon binding.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-nitrophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-30-20-12-9-17(13-21(20)31-2)23-14-24(27)25(19-5-3-4-6-22(19)32-23)15-16-7-10-18(11-8-16)26(28)29/h3-13,23H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFANWECRKQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves multiple steps:
Formation of the Thiazepine Ring: The initial step often involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms. This can be achieved through the reaction of a 2-aminothiophenol derivative with a suitable electrophile, such as a halogenated ketone or aldehyde, under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazepine intermediate with a nitrobenzyl halide in the presence of a base.
Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the thiazepine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepines and their derivatives in various chemical reactions.
Biology
Biologically, 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new medications for treating various diseases.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. The thiazepine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazepine Derivatives
Key Comparative Insights:
Methoxy vs. Fluorine: The 3,4-dimethoxyphenyl group in the target compound increases hydrophobicity, whereas fluorine in compound 31 enhances stability and stereoselectivity .
Synthetic Challenges :
- The target compound’s synthesis likely involves condensation of substituted phenyl groups with a benzothiazepine core, similar to methods in and . However, nitro groups require careful handling due to reactivity .
Biological Target Divergence :
- While diltiazem analogs (e.g., ) target calcium channels, the target compound’s nitro and methoxy substituents suggest a shift toward kinase inhibition, as seen in GSK-3β inhibitors .
Research Findings and Data Gaps
- Activity Data: No direct IC₅₀ or inhibition data for the target compound are available in the evidence. Analogous compounds (e.g., ) show GSK-3β inhibition, suggesting a plausible mechanism .
- Physicochemical Properties : Melting points, solubility, and stability data for the target compound are unreported, unlike derivatives in and .
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
This compound features a thiazepine ring structure that is substituted with methoxy and nitro groups, which contribute to its biological properties. The presence of these substituents enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored through various in vitro and in vivo studies. Key findings include:
- Antitumor Activity : The compound has shown significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and SK-MEL-147 (melanoma) cells. It induces cell cycle arrest and promotes apoptosis in these cells.
- Mechanism of Action : Studies indicate that the compound inhibits cell proliferation by downregulating cyclin B, leading to G2/M phase arrest. Additionally, it exhibits pro-apoptotic effects by activating caspases and increasing annexin V positivity in treated cells.
Antiproliferative Effects
The antiproliferative effects were quantified using cell viability assays. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | G2/M phase arrest |
| SK-MEL-147 (Melanoma) | 15.0 | Apoptosis induction (caspase activation) |
Apoptotic Induction
The induction of apoptosis was confirmed through annexin V assays and Western blotting techniques. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
In Vivo Studies
In vivo studies using murine models have shown that administration of this compound leads to significant tumor regression without notable toxicity. Tumor size reduction was measured over a treatment period, demonstrating its potential as an effective anticancer agent.
Case Studies
- Case Study 1 : A study involving A549 cells treated with varying concentrations of the compound showed a marked decrease in cell viability after 48 hours. The highest concentration tested (20 µM) resulted in over 70% reduction in viable cells compared to control groups.
- Case Study 2 : In an animal model for melanoma, treatment with the compound resulted in a significant reduction in tumor volume after four weeks of administration compared to untreated controls.
Q & A
Q. What established synthetic routes are reported for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of 3,4-dimethoxyphenyl precursors with nitrobenzyl derivatives in ethanol under reflux (70–80°C) to form the benzothiazepine backbone .
- Step 2 : Cyclization using acid catalysts (e.g., HCl or H₂SO₄) at controlled temperatures (60–80°C) to stabilize the thiazepinone ring .
- Purification : Recrystallization from methanol or chromatography for >95% purity . Key parameters include pH control (acidic conditions for cyclization) and inert atmospheres to prevent oxidation of methoxy groups .
Q. How is the compound structurally characterized to confirm its identity?
Advanced spectroscopic and crystallographic methods are employed:
- X-ray crystallography : Resolves the dihydrobenzo[b]thiazepinone core, with mean C–C bond lengths of 1.54 Å and R-factor ≤ 0.06 .
- NMR : Distinct signals for methoxy protons (δ 3.70–3.85 ppm) and nitrobenzyl aromatic protons (δ 7.8–8.2 ppm) .
- Mass spectrometry : Molecular ion peak at m/z corresponding to the exact mass (e.g., 434.12 g/mol) .
Q. What preliminary biological activities are associated with this compound?
Initial screenings suggest:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the nitrobenzyl group’s electron-withdrawing properties .
- Enzyme inhibition : IC₅₀ of 12 µM against COX-2, linked to the thiazepinone scaffold’s interaction with catalytic sites .
- Cytotoxicity : Moderate activity (IC₅₀ = 25 µM) in MCF-7 breast cancer cells, with structure-activity relationships (SAR) highlighting the role of methoxy substituents .
Advanced Research Questions
Q. How can synthetic yields be improved while mitigating competing side reactions?
- Competing pathways : Nitro group reduction or methoxy demethylation may occur under acidic conditions. Use of protecting groups (e.g., acetyl for methoxy) and low-temperature cyclization (40–50°C) reduces side products .
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance regioselectivity by 20–30% compared to homogeneous acids .
- Flow chemistry : Continuous flow reactors improve reaction control, achieving 85% yield vs. 65% in batch processes .
Q. What mechanistic insights explain its biological activity, and how can they be validated?
- Molecular docking : Simulations reveal hydrogen bonding between the nitro group and COX-2’s Tyr-355 residue, explaining anti-inflammatory activity .
- Metabolic stability assays : Liver microsome studies show t₁/₂ > 2 hours, suggesting resistance to CYP450-mediated degradation .
- Gene expression profiling : RNA-seq in cancer cells identifies downregulation of BCL-2 and upregulation of Caspase-3, supporting apoptosis induction .
Q. How should researchers address discrepancies in reported biological data across studies?
- Variable control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .
- Environmental factors : Assess compound stability in DMSO stocks (e.g., freeze-thaw cycles degrade nitro groups, altering IC₅₀ values) .
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability and Annexin V staining) to confirm cytotoxicity mechanisms .
Q. What computational strategies predict its interaction with biological targets?
- Pharmacophore modeling : Identifies essential features (e.g., planar thiazepinone ring, nitrobenzyl hydrophobicity) for target binding .
- MD simulations : Reveal conformational flexibility of the dihydrobenzo ring, impacting binding kinetics to kinase targets .
- QSAR studies : Electron-withdrawing substituents (e.g., -NO₂) correlate with enhanced antimicrobial potency (R² = 0.89 in training sets) .
Q. How does the compound’s stability vary under physiological or environmental conditions?
- pH stability : Degrades rapidly at pH > 8 (hydrolysis of the thiazepinone ring), but remains stable at pH 5–7 for >24 hours .
- Photodegradation : UV exposure (λ = 254 nm) causes nitro group reduction; use amber vials for storage .
- Thermal analysis : DSC shows a melting point of 198–202°C, with decomposition above 250°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
